molecular formula C10H20F3NO2Si B8202960 N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide

N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide

Cat. No.: B8202960
M. Wt: 271.35 g/mol
InChI Key: YMULXKHCBFESRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide: is an organic compound that features a trifluoroacetamide group and a tert-butyldimethylsilyloxy group. This compound is often used in organic synthesis due to its unique chemical properties, which make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with N-(2-hydroxyethyl)acetamide in the presence of tert-butyldimethylsilyl chloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from affecting the reaction. The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide is used as a protecting group for alcohols in organic synthesis. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions during multi-step synthesis.

Biology and Medicine: In biological research, this compound is used to modify peptides and proteins to study their structure and function. It is also used in the synthesis of pharmaceuticals where the trifluoroacetamide group imparts stability and bioavailability to the drug molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for use in various chemical processes .

Mechanism of Action

The mechanism by which N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoroacetamide group can form hydrogen bonds with biological molecules, while the tert-butyldimethylsilyloxy group provides steric protection, preventing unwanted side reactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

  • N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: Compared to similar compounds, N-(2-(tert-Butyldimethylsilyloxy)ethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts additional stability and reactivity. This makes it more versatile in synthetic applications and provides better protection for functional groups during chemical reactions .

Properties

IUPAC Name

N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F3NO2Si/c1-9(2,3)17(4,5)16-7-6-14-8(15)10(11,12)13/h6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMULXKHCBFESRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F3NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.